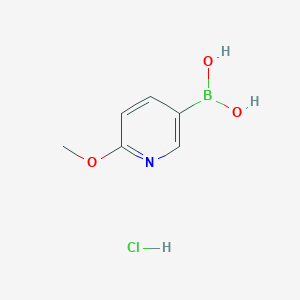

(6-Methoxypyridin-3-yl)boronic acid hydrochloride

Übersicht

Beschreibung

(6-Methoxypyridin-3-yl)boronic acid hydrochloride is an organoboron compound that features a boronic acid group attached to a methoxypyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxypyridin-3-yl)boronic acid hydrochloride typically involves the borylation of 6-methoxypyridine. One common method is the reaction of 6-methoxypyridine with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: (6-Methoxypyridin-3-yl)boronic acid hydrochloride primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including oxidation and substitution reactions .

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.

Oxidation Reactions: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution Reactions: Often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Suzuki-Miyaura Reaction: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Oxidation Reactions: Can yield pyridine N-oxides.

Substitution Reactions: Result in the formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

(6-Methoxypyridin-3-yl)boronic acid hydrochloride has been identified as a precursor in the synthesis of various anticancer agents. One notable derivative is Fimepinostat (CUDC-907), which is currently under investigation for its efficacy against multiple types of cancer, including lymphoma and breast cancer. Fimepinostat functions as a dual inhibitor of histone deacetylases and phosphoinositide 3-kinases, showing promise in preclinical trials for treating solid tumors and hematological malignancies .

Antibacterial Properties

Research indicates that boronic acids, including this compound, exhibit antibacterial activity. The mechanism involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Compounds designed based on this boronic acid have shown effectiveness against resistant bacterial strains, making them valuable in combating nosocomial infections .

Antimalarial Potential

While not directly tested as an antimalarial agent, derivatives of pyridine-based compounds have shown promise against Plasmodium falciparum in preliminary studies. The structural similarities suggest that this compound could be a lead compound for further optimization in antimalarial drug development .

Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura coupling reactions, where it serves as a boron-containing reagent to form carbon-carbon bonds. This application is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Prodrug Development

The compound has been explored as a prodrug candidate due to its ability to form stable esters with various alcohols. This property can enhance the bioavailability of drugs by improving their solubility and permeability through biological membranes .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Fimepinostat | Anticancer Activity | Demonstrated efficacy in reducing tumor size in preclinical models with a focus on solid tumors and hematological malignancies. |

| Antibacterial Activity Research | Resistance Inhibition | Showed significant effectiveness against resistant strains of bacteria by inhibiting β-lactamases. |

| Synthesis via Suzuki Coupling | Synthetic Chemistry | Successfully employed in the formation of complex organic compounds through cross-coupling reactions. |

Wirkmechanismus

The mechanism of action of (6-Methoxypyridin-3-yl)boronic acid hydrochloride in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic acid

- 2-Thienylboronic acid

- 3-Furanylboronic acid

- 4,4′-Biphenyldiboronic acid

- 4-Pyridinylboronic acid

- 3-Pyridinylboronic acid

- Benzo[b]thien-2-ylboronic acid

- Benzene-1,4-diboronic acid

Comparison: (6-Methoxypyridin-3-yl)boronic acid hydrochloride is unique due to the presence of the methoxy group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of specific biaryl compounds that require such functionalization .

Biologische Aktivität

(6-Methoxypyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antitumor applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : CHBClNO

- Molecular Weight : 152.94 g/mol

- CAS Number : 163105-89-3

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, a property characteristic of boronic acids. This interaction is crucial for the inhibition of certain enzymes, particularly those involved in metabolic pathways related to cancer and bacterial resistance.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the methoxypyridine moiety exhibit significant antibacterial properties. For instance, a study highlighted that derivatives with a pyridinyl group showed enhanced activity against resistant strains of bacteria such as Streptococcus pneumoniae and Haemophilus influenzae .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Methoxypyridin-3-yl derivative | S. pneumoniae | 0.5 µg/mL |

| 5-Methoxypyridin-3-yl derivative | H. influenzae | 1.0 µg/mL |

| Non-substituted pyridine analog | S. pneumoniae | 2.0 µg/mL |

These findings suggest that the introduction of the methoxy group at the 6-position enhances the antibacterial efficacy compared to non-substituted analogs.

Antitumor Activity

The compound has also been investigated for its antitumor properties. Research indicates that this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival .

Case Study: Antitumor Efficacy

In a study involving various cancer cell lines, it was found that treatment with this compound resulted in a dose-dependent reduction in cell viability, particularly in breast and prostate cancer cells. The IC values ranged from 5 µM to 15 µM, demonstrating significant potency against these malignancies .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the pyridine ring significantly affect the biological activity of boronic acid derivatives. The presence of electron-donating groups, such as methoxy, enhances the compound's interaction with target enzymes.

Table 2: Structure-Activity Relationship Analysis

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methoxy | 6 | Increased antibacterial activity |

| Methyl | 5 | Moderate increase in antitumor activity |

| Halogen | 2 | Decreased overall activity |

These results underscore the importance of careful design in developing new derivatives for enhanced therapeutic efficacy.

Safety and Toxicity

While promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate low cytotoxicity at therapeutic concentrations; however, further investigations are warranted to fully assess its safety in vivo .

Eigenschaften

IUPAC Name |

(6-methoxypyridin-3-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3.ClH/c1-11-6-3-2-5(4-8-6)7(9)10;/h2-4,9-10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRXOFWLDRHAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624588 | |

| Record name | (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370864-57-6 | |

| Record name | (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.